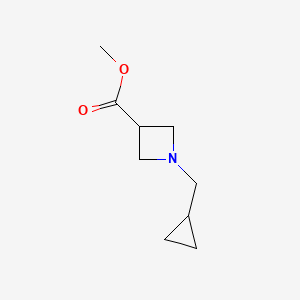
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate” is a chemical compound with a molecular formula of C9H15NO2 .
Synthesis Analysis
This compound can be used as a building block in the synthesis of azaspiro [3.4] octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular weight of “Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate” is 169.22 . The SMILES string representation of this compound is O=C(OC)C(C1)CN1CC2CC2 .Wissenschaftliche Forschungsanwendungen
DNA Methylation and Inhibition
One area of research focuses on DNA methylation processes and the development of inhibitors that can influence these pathways. DNA methylation involves the addition of a methyl group to the DNA molecule, impacting gene expression and playing a role in various biological processes including chromatin structure modulation and transcriptional repression. Studies have explored the effects of DNA methylation inhibitors, demonstrating their potential in restoring suppressor gene expression and exerting antitumor effects in laboratory models. Clinical trials with DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in treating leukemias but have had limited success in solid tumors (Goffin & Eisenhauer, 2002).
Ethylene Inhibition in Agriculture
Another application area is the use of compounds like 1-methylcyclopropene (1-MCP) in agriculture to inhibit ethylene action, thereby extending the shelf life of fruits and vegetables. Ethylene is a natural plant hormone involved in the ripening process. By inhibiting ethylene perception, 1-MCP can delay ripening and senescence in a variety of crops, offering potential benefits for postharvest storage and quality maintenance. Research has compiled technological uses for 1-MCP, defining its effects on respiration, ethylene production, color changes, and other postharvest quality factors in crops (Blankenship & Dole, 2003).
Epigenetic Therapy in Cancer Treatment
The role of epigenetic factors, including DNA methylation and histone deacetylation, in the malignant transformation of cells has been a significant focus of research. Compounds that can modulate these epigenetic modifications, such as DNA methyltransferase inhibitors, are being explored for their therapeutic potential in cancer treatment. Clinical trials have shown that agents like azacitidine and decitabine can induce differentiation or apoptosis of malignant cells, offering a new avenue for therapy beyond traditional chemotherapy (Oki & Issa, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-10(6-8)4-7-2-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUEGFRFKJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718453 |
Source


|
| Record name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
CAS RN |
1352318-12-7 |
Source


|
| Record name | 3-Azetidinecarboxylic acid, 1-(cyclopropylmethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)







![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)


